tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate
Description
Properties
Molecular Formula |
C9H20N2O4 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
tert-butyl N-[1-amino-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C9H20N2O4/c1-8(2,3)15-7(14)11-9(4-10,5-12)6-13/h12-13H,4-6,10H2,1-3H3,(H,11,14) |
InChI Key |
ZUGQBQUAEKPWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate
- Molecular Formula: C8H18N2O3
- Molecular Weight: 190.24 g/mol
- CAS Number: 1565137-65-6
- Synonyms: N-tert-butoxycarbonyl-3-amino-D-alaninol, Boc-D-Dap-ol
- Structural Features:
- A carbamate group protected by a tert-butyl group (Boc protection).
- A 2,3-dihydroxypropyl moiety with an aminomethyl substituent at the 2-position.
- Chirality at the 2-position (R-configuration).
The compound is commercially available and characterized by NMR, MS, and chromatographic methods.
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate typically involves:
- Protection of an amino group with a tert-butyl carbamate (Boc) group.
- Introduction or preservation of the 1,3-dihydroxypropane backbone.
- Installation or retention of the aminomethyl substituent at the 2-position.
The synthetic routes often start from amino alcohols or amino acids, such as diaminopropanol derivatives or protected amino acids, followed by selective protection and functional group transformations.
Reported Synthetic Routes
Boc Protection of 2,3-Diaminopropanol Derivatives
One straightforward method involves the protection of the primary amino group of 2,3-diaminopropanol with di-tert-butyl dicarbonate (Boc2O) under basic conditions:
- Starting Material: 2,3-diaminopropanol or its salts.
- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA) or sodium bicarbonate as base.
- Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Conditions: Room temperature, 12–60 hours depending on scale and reagent concentration.
- Work-up: Extraction with water/brine, drying over MgSO4 or Na2SO4, concentration, and purification by silica gel chromatography.
- Yield: Typically 60–80%.
This method selectively protects the amino group while leaving the diol intact, yielding tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate.
Multi-step Synthesis from Amino Acids
An alternative approach involves starting from L- or D-serine or related amino acids:
- Step 1: Protection of the amino acid amino group with Boc2O under basic conditions.
- Step 2: Reduction of the carboxyl group to the corresponding alcohol using reducing agents such as borane or lithium aluminum hydride (LAH).
- Step 3: Functional group manipulations to introduce or retain the aminomethyl substituent.
This pathway is more involved but allows for stereochemical control and access to enantiomerically pure products.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, TEA or NaHCO3 | DCM or DMF | 20–25 °C | 12–60 h | 60–80 | Selective amino protection |
| Amino acid reduction | Borane or LAH | THF or ether | 0–25 °C | 2–24 h | Variable | Carboxyl to alcohol reduction |
| Purification | Silica gel chromatography | DCM/MeOH | Ambient | - | - | Removes impurities |
Analytical and Purification Techniques
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the Boc group, amino, and diol functionalities. Characteristic signals include tert-butyl singlet (~1.3 ppm), methylene protons adjacent to nitrogen and hydroxyl groups.
- Mass Spectrometry: Molecular ion peak at m/z 190 (M+H)+ consistent with molecular weight.
- Chromatography: Silica gel column chromatography using dichloromethane/methanol mixtures with ammonium hydroxide for elution.
- Purity: Typically >95% by HPLC or TLC.
Representative Experimental Procedure
A typical synthesis from 2,3-diaminopropanol:
- Dissolve 2,3-diaminopropanol (1 equiv) in dry dichloromethane under nitrogen atmosphere.
- Add triethylamine (1.2 equiv) as base.
- Slowly add di-tert-butyl dicarbonate (1.1 equiv) dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 24 hours.
- Quench with water, separate organic layer, wash with brine, dry over MgSO4.
- Concentrate under reduced pressure.
- Purify by silica gel chromatography (DCM:MeOH:NH4OH 95:5:0.5) to afford tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate as a white solid.
- Confirm structure by NMR and MS.
Research Findings and Applications
- The compound serves as a key intermediate in the synthesis of MAGL inhibitors and other biologically active molecules.
- Its diol and amino functionalities make it versatile for further derivatization, including conjugation and polymerization.
- The Boc protecting group is stable under mild conditions but can be removed under acidic conditions for downstream transformations.
- Commercial availability from reputable suppliers ensures reproducibility and access for research.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles like halides, thiols; reactions often conducted in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2567502-18-3
- Molecular Formula : C₉H₂₀N₂O₄
- Molecular Weight : 220.27 g/mol
- Structure: Features a central carbon atom bonded to a tert-butyl carbamate group, an aminomethyl group (-CH₂NH₂), and two hydroxyl groups (-OH) (SMILES: NCC(NC(=O)OC(C)(C)C)(CO)CO) .
Synthesis and Applications: This compound serves as a versatile intermediate in organic synthesis, particularly in drug discovery and peptide chemistry. Its hydroxyl and amino groups enable further functionalization, such as coupling reactions or protection/deprotection strategies .
Comparison with Structurally Similar Compounds
N-Boc-serinol (tert-butyl (1,3-dihydroxypropan-2-yl)carbamate)
- CAS Number : 125414-41-7
- Molecular Formula : C₉H₁₈N₂O₄
- Molecular Weight : 218.25 g/mol
- Key Differences: Lacks the aminomethyl group present in the target compound. Simplified structure with only a carbamate and two hydroxyl groups .
- Applications: Primarily used in peptide synthesis as a protected serine analog.
tert-butylN-[3-[(4-oxo-1H-quinazolin-2-yl)oxy]propyl]carbamate
- Molecular Formula : C₁₅H₂₀N₃O₃
- Molecular Weight : 290.34 g/mol
- Key Differences: Contains a quinazolinone heterocycle linked via a propyloxy chain. Designed for specific enzyme inhibition (e.g., methionyl-tRNA synthetase in Leishmania donovani) .
- Applications: Acts as a precursor to bioactive molecules targeting parasitic enzymes. The quinazolinone moiety enhances binding to enzyme active sites, unlike the target compound’s hydroxyl/aminomethyl groups .
tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate
- Molecular Formula : C₁₀H₁₇N₃O₂S
- Molecular Weight : 243.33 g/mol
- Key Differences: Incorporates a thiazole ring and methylamino group.
- Applications : Explored in antimicrobial agent development due to thiazole’s bioactivity. The target compound’s hydroxyl groups offer superior solubility but lack thiazole’s π-π stacking capability .
tert-butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate
- Molecular Formula : C₁₃H₂₆N₂O₂
- Molecular Weight : 242.36 g/mol
- Key Differences: Contains a rigid cyclohexyl ring with aminomethyl substitution. Steric bulk limits conformational flexibility compared to the linear structure of the target compound .
- Applications : Used in rigid scaffold-based drug design, contrasting with the target compound’s flexibility for hydrogen bonding .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Structural Features | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₉H₂₀N₂O₄ | 220.27 | Carbamate, aminomethyl, dihydroxy | Linear backbone with dual -OH/-NH₂ | Drug intermediates, proteomics |
| N-Boc-serinol | C₉H₁₈N₂O₄ | 218.25 | Carbamate, dihydroxy | Simplified serine analog | Peptide synthesis |
| tert-butylN-[3-(quinazolin-2-yloxy)propyl]carbamate | C₁₅H₂₀N₃O₃ | 290.34 | Carbamate, quinazolinone, oxypropyl | Heterocyclic enzyme inhibitor | Antiparasitic drug development |
| tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate | C₁₀H₁₇N₃O₂S | 243.33 | Carbamate, thiazole, methylamino | Aromatic heterocycle | Antimicrobial agents |
Research Findings and Implications
- Solubility: The dihydroxy groups enhance aqueous solubility compared to hydrophobic analogs like tert-butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate .
- Biological Activity: Thiazole- and quinazolinone-containing derivatives exhibit targeted bioactivity (antimicrobial, enzyme inhibition), while the target compound’s utility lies in its modularity for scaffold construction .
Biological Activity
tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate, also known by its CAS number 2567502-18-3, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxymethyl group, contributing to its solubility and reactivity.
- Molecular Formula : C₈H₁₇N₃O₄
- Molecular Weight : 221.24 g/mol
- Purity : Typically ≥95%
- Melting Point : 60-63 °C
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydroxyl groups in its structure can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity and receptor interactions.
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It appears to enhance neuronal survival in models of neurodegeneration, potentially through modulation of apoptotic pathways.
Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant capacity of this compound utilized various assays including DPPH and ABTS radical scavenging tests. The results demonstrated a dose-dependent response with IC50 values comparable to established antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| tert-butyl carbamate | 25 |
| Ascorbic Acid | 20 |
Study 2: Antimicrobial Efficacy
In vitro tests evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Study 3: Neuroprotection in Cell Culture Models
A neuroprotective study using SH-SY5Y neuroblastoma cells indicated that treatment with the compound at concentrations of 10 µM significantly reduced cell death induced by oxidative stress.
Q & A
Q. Table 1. Synthetic Methods Comparison
| Method | Solvent | Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| A | DCM | TEA | 75 | 92 | |
| B | EtOH | NaH | 68 | 88 |
Q. Table 2. Key Stability Parameters
| Condition | Degradation (%) | Major Byproduct | Mitigation Strategy |
|---|---|---|---|
| pH 2 | 95 (24h) | Free amine | Avoid acidic buffers |
| pH 9 | 80 (24h) | Diol oxidation | Use inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
